molecular formula C15H22O3 B14294806 Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol CAS No. 112370-57-7

Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol

Cat. No.: B14294806
CAS No.: 112370-57-7
M. Wt: 250.33 g/mol
InChI Key: CMDPYGOGMNKUPP-UHFFFAOYSA-N
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Description

Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol is an organic compound with the molecular formula C13H18O2. This compound is characterized by the presence of an acetic acid group and a 4,4-dimethyl-2-phenylpent-2-en-3-ol moiety. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-phenylpent-2-en-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-phenylpent-2-en-3-ol: Lacks the acetic acid group but shares the core structure.

    Acetic acid: A simpler compound with a single acetic acid group.

    Phenylacetic acid: Contains a phenyl group attached to the acetic acid moiety.

Uniqueness

Acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol is unique due to the combination of its acetic acid group and the 4,4-dimethyl-2-phenylpent-2-en-3-ol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

112370-57-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

acetic acid;4,4-dimethyl-2-phenylpent-2-en-3-ol

InChI

InChI=1S/C13H18O.C2H4O2/c1-10(12(14)13(2,3)4)11-8-6-5-7-9-11;1-2(3)4/h5-9,14H,1-4H3;1H3,(H,3,4)

InChI Key

CMDPYGOGMNKUPP-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(C)(C)C)O)C1=CC=CC=C1.CC(=O)O

Origin of Product

United States

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